An In-Depth Technical Guide to the Chemical Properties and Applications of 5-Bromo-2-(2-thienyl)-1,3-benzoxazole
An In-Depth Technical Guide to the Chemical Properties and Applications of 5-Bromo-2-(2-thienyl)-1,3-benzoxazole
Introduction
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide array of biological targets. The benzoxazole nucleus is a prominent member of this class.[1][2][3] Benzoxazoles, organic compounds featuring a benzene ring fused to an oxazole ring, are renowned for their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4][5] Their biological relevance is often attributed to their structural similarity to naturally occurring purine bases like adenine and guanine, which allows them to effectively interact with the biopolymers of living systems.[2][3]
This guide focuses on a specific, highly functionalized derivative: 5-Bromo-2-(2-thienyl)-1,3-benzoxazole . This molecule integrates three key structural motifs:
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The benzoxazole core , providing the foundational scaffold for biological activity.
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A 2-thienyl substituent , a five-membered sulfur-containing heterocycle frequently incorporated into pharmaceutical agents to enhance therapeutic efficacy.
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A 5-bromo substituent on the benzene ring, which critically modulates the molecule's electronic properties, lipophilicity, and metabolic stability, often enhancing its potency and potential for forming specific halogen bonds with target proteins.
This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering in-depth insights into the physicochemical properties, synthesis, reactivity, and potential applications of this promising compound.
Section 1: Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. These parameters govern its solubility, stability, and suitability for various experimental conditions and analytical techniques.
Core Chemical Properties
The key identifying and computed properties of 5-Bromo-2-(2-thienyl)-1,3-benzoxazole are summarized in the table below for rapid reference.
| Property | Value | Source |
| IUPAC Name | 2-(5-bromothiophen-2-yl)-5-bromo-1,3-benzoxazole | [6] |
| CAS Number | 915923-09-0 | [7] |
| Molecular Formula | C₁₁H₆BrNOS | [6][7] |
| Molecular Weight | 280.14 g/mol | [6][7] |
| Monoisotopic Mass | 278.935 Da | [6][7] |
| XLogP3 | 4.2 | [6] |
| Topological Polar Surface Area (TPSA) | 54.3 Ų | [6][7] |
| Hydrogen Bond Donor Count | 0 | [6] |
| Hydrogen Bond Acceptor Count | 3 | [6] |
| Rotatable Bond Count | 1 | [6] |
Spectroscopic Characterization: The Basis for Structural Verification
Spectroscopic analysis is indispensable for confirming the identity, structure, and purity of a synthesized compound. While specific experimental data for this exact molecule is not publicly cataloged, its expected spectroscopic signature can be reliably predicted based on its constituent functional groups.
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Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are crucial for elucidating the carbon-hydrogen framework.
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¹H NMR : Protons on the aromatic benzoxazole and thienyl rings are expected to resonate in the downfield region (typically δ 7.0-8.5 ppm). The electronic influence of the bromine atom and the heteroatoms (N, O, S) will cause distinct chemical shifts for each proton, and their coupling patterns (doublets, triplets, etc.) will reveal their connectivity.
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¹³C NMR : Aromatic carbons will appear in the δ 110-165 ppm range. The carbon at the 2-position of the benzoxazole ring, bonded to both nitrogen and oxygen, will be significantly downfield.
-
-
Mass Spectrometry (MS) : This technique confirms the molecular weight and elemental composition.
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Causality : The most critical feature in the mass spectrum of this compound is the isotopic signature of bromine. Natural bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak (M⁺) will appear as a pair of peaks of almost equal intensity, one at the mass corresponding to the ⁷⁹Br isotope and the other two mass units higher (M+2) for the ⁸¹Br isotope. This pattern is a definitive indicator of the presence of a single bromine atom.
-
-
Infrared (IR) Spectroscopy : IR spectroscopy identifies the key functional groups present in the molecule. Expected characteristic absorption bands include:
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~1630-1600 cm⁻¹ (C=N stretching of the oxazole ring)
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~1500-1400 cm⁻¹ (Aromatic C=C stretching)
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~1250 cm⁻¹ (Asymmetric C-O-C stretching)
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C-S stretching vibrations from the thiophene ring.
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Section 2: Synthesis and Mechanistic Insights
The construction of the 2-substituted benzoxazole scaffold is a well-established field in synthetic organic chemistry. The most prevalent and robust strategy involves the condensation and subsequent cyclodehydration of a 2-aminophenol with a carboxylic acid or its derivatives (such as aldehydes or acyl chlorides).[8][9][10][11]
Proposed Synthetic Protocol
The synthesis of 5-Bromo-2-(2-thienyl)-1,3-benzoxazole can be efficiently achieved by reacting 2-amino-4-bromophenol with thiophene-2-carboxylic acid . The use of polyphosphoric acid (PPA) is highly recommended for this transformation.
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Why PPA? Polyphosphoric acid is an ideal choice as it serves a dual function: it acts as a non-aqueous solvent for the reactants at elevated temperatures and, more importantly, as a powerful dehydrating agent that drives the final ring-closing (cyclodehydration) step, ensuring a high yield of the desired benzoxazole product.[1][12]
Step-by-Step Methodology:
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Reactant Preparation : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-amino-4-bromophenol (1.0 eq) and thiophene-2-carboxylic acid (1.1 eq).
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Reaction Initiation : Add polyphosphoric acid (PPA) in sufficient quantity (approx. 10-15 times the weight of the limiting reactant) to ensure the mixture is stirrable.
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Thermal Cyclization : Heat the reaction mixture to 150-180°C with continuous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Product Precipitation (Workup) : After completion, cool the reaction mixture to approximately 80-90°C and carefully pour it onto a large volume of crushed ice with vigorous stirring. This quenching step hydrolyzes the PPA and precipitates the crude solid product.
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Neutralization : Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) to the slurry until it becomes neutral or slightly alkaline (pH 7-8). This step is crucial to neutralize any residual acid.
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Isolation : Collect the precipitated solid by vacuum filtration and wash it thoroughly with distilled water to remove inorganic salts.
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Purification : Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure 5-Bromo-2-(2-thienyl)-1,3-benzoxazole.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the proposed synthesis.
Section 3: Potential Applications in Research and Drug Development
The true value of 5-Bromo-2-(2-thienyl)-1,3-benzoxazole lies in its potential as a scaffold for developing new therapeutic agents and functional materials. The benzoxazole heterocycle is a well-documented pharmacophore with a vast range of biological activities.[1][4][8]
Structure-Activity Relationship (SAR) Insights
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The 2-Position : Substitution at the 2-position of the benzoxazole ring is a primary determinant of its biological activity profile.[8][13] The incorporation of the thienyl ring introduces a heteroaromatic system known to participate in various receptor-ligand interactions and is a common feature in many approved drugs.
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The 5-Position : Substitution at the 5-position often serves to modulate or enhance the potency of the parent compound.[13] The electron-withdrawing nature of the bromine atom can alter the electronic distribution of the entire ring system, influencing its binding affinity. Furthermore, its lipophilic character can improve membrane permeability, a key factor in drug bioavailability.
Anticipated Pharmacological Roles
Given the extensive literature on related compounds, 5-Bromo-2-(2-thienyl)-1,3-benzoxazole is a prime candidate for screening in several therapeutic areas:
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Anticancer Agents : Benzoxazole derivatives have shown significant potential as anticancer agents, often acting through the inhibition of critical signaling pathways like those involving protein kinases.[4][5][14]
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Antimicrobial Agents : The scaffold has demonstrated broad-spectrum activity against various bacterial and fungal strains.[4][8] This molecule could be investigated as a novel antibiotic or antifungal, particularly against resistant strains.
-
Anti-inflammatory Agents : Many benzoxazole derivatives exhibit potent anti-inflammatory and analgesic properties, making them attractive for developing treatments for inflammatory disorders.[1][3][4]
Hypothetical Mechanism of Action: Kinase Inhibition
A plausible mechanism of action, particularly for anticancer activity, is the inhibition of protein kinases. The planar, aromatic structure of the benzoxazole core is well-suited to fit into the ATP-binding pocket of a kinase, acting as a "hinge-binder." The thienyl and bromo-phenyl moieties can then extend into adjacent hydrophobic pockets, conferring both potency and selectivity.
The diagram below illustrates a generic kinase signaling cascade and indicates the point where a competitive inhibitor, such as our target molecule, would act to block downstream signaling, thereby preventing cellular proliferation.
Conclusion
5-Bromo-2-(2-thienyl)-1,3-benzoxazole is a molecule of significant scientific interest, strategically designed to leverage the proven biological relevance of the benzoxazole scaffold. The synergistic combination of the core heterocycle with thienyl and bromo substituents creates a compound with high potential for applications in drug discovery, particularly in the fields of oncology, infectious diseases, and inflammation. The synthetic route to this molecule is straightforward and based on well-established chemical principles. This guide provides the foundational knowledge required for researchers to synthesize, characterize, and explore the full therapeutic and scientific potential of this versatile chemical entity.
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